Cas no 2703793-00-2 (1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one)

1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one 化学的及び物理的性質
名前と識別子
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- EN300-33051737
- 1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one
- 2703793-00-2
- 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one
-
- MDL: MFCD34551188
- インチ: 1S/C11H6Cl2F4O2/c12-6-2-1-5(3-7(6)13)8(18)4-9(19)11(16,17)10(14)15/h1-4,10,18H/b8-4-
- InChIKey: TVXIDDFDVUSXMH-YWEYNIOJSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)/C(=C/C(C(C(F)F)(F)F)=O)/O)Cl
計算された属性
- せいみつぶんしりょう: 315.9680975g/mol
- どういたいしつりょう: 315.9680975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33051737-1.0g |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95.0% | 1.0g |
$2101.0 | 2025-03-18 | |
Enamine | EN300-33051737-10.0g |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95.0% | 10.0g |
$9032.0 | 2025-03-18 | |
Aaron | AR02810M-500mg |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95% | 500mg |
$2278.00 | 2025-02-15 | |
Aaron | AR02810M-1g |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95% | 1g |
$2914.00 | 2025-02-15 | |
Aaron | AR02810M-2.5g |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95% | 2.5g |
$5686.00 | 2025-02-15 | |
1PlusChem | 1P0280SA-2.5g |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95% | 2.5g |
$5151.00 | 2024-05-08 | |
Aaron | AR02810M-10g |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95% | 10g |
$12444.00 | 2023-12-15 | |
1PlusChem | 1P0280SA-10g |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95% | 10g |
$11226.00 | 2024-05-08 | |
Enamine | EN300-33051737-5.0g |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95.0% | 5.0g |
$6092.0 | 2025-03-18 | |
Enamine | EN300-33051737-0.5g |
1-(3,4-dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one |
2703793-00-2 | 95.0% | 0.5g |
$1638.0 | 2025-03-18 |
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
6. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2703793-00-2 and Product Name: 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one
The compound with the CAS number 2703793-00-2 and the product name 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for further investigation in various therapeutic applications.
Structurally, the molecule features a 3,4-dichlorophenyl group attached to a tetrafluoro-1-hydroxypent-1-en-3-one backbone. The presence of both chlorine and fluorine substituents enhances its electronic properties, which can be leveraged in designing molecules with specific biological activities. The tetrafluoro group contributes to the stability of the molecule while the hydroxy functionality provides a site for potential interactions with biological targets.
In recent years, there has been growing interest in compounds that incorporate fluorine atoms due to their ability to modulate metabolic pathways and improve drug bioavailability. The 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one structure is particularly intriguing because it combines these attributes with a versatile carbonyl group. This allows for further derivatization and optimization to tailor its pharmacological profile.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility in several areas, including anti-inflammatory and anti-cancer therapies. Preliminary studies suggest that the 3,4-dichlorophenyl moiety may interact with specific enzymes or receptors involved in disease pathways, while the tetrafluoro-1-hydroxypent-1-en-3-one core provides a scaffold for further functionalization.
The compound's unique electronic properties also make it an attractive candidate for use in material science applications. For instance, its ability to absorb and emit light at specific wavelengths could be exploited in the development of new optical materials or sensors. Additionally, the presence of both chlorine and fluorine atoms could enhance its stability under various conditions, making it suitable for industrial applications.
Recent advancements in computational chemistry have enabled more accurate predictions of a compound's biological activity. By leveraging high-throughput virtual screening techniques, researchers can rapidly identify potential binding sites and optimize the structure of 1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one for enhanced efficacy. This approach has already shown promise in identifying novel drug candidates with improved pharmacokinetic profiles.
The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such molecules. Techniques such as cross-coupling reactions and fluorochemical transformations have been particularly useful in constructing the desired framework. These advancements not only facilitate the production of this compound but also open up new avenues for synthetic chemistry research.
In conclusion,1-(3,4-Dichlorophenyl)-4,4,5,5-tetrafluoro-1-hydroxypent-1-en-3-one (CAS No. 2703793-00-2) represents a promising candidate for further exploration in pharmaceuticals and materials science. Its unique structural features and potential biological activities make it an exciting molecule to investigate. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of chemical biology and developing innovative solutions to complex scientific challenges.
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